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overcoming JR-AB2-011 solubility issues in experiments

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Compound of Interest		
Compound Name:	JR-AB2-011	
Cat. No.:	B10825248	Get Quote

Technical Support Center: JR-AB2-011

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with the selective mTORC2 inhibitor, **JR-AB2-011**.

Frequently Asked Questions (FAQs)

Q1: What is **JR-AB2-011** and what is its mechanism of action?

JR-AB2-011 is a selective inhibitor of the mTORC2 (mechanistic Target of Rapamycin Complex 2).[1][2][3][4] It functions by specifically blocking the association between Rictor and mTOR, two key components of the mTORC2 complex.[1][5][6] This disruption inhibits mTORC2 activity, subsequently decreasing the phosphorylation of downstream targets like Akt at Serine-473, which is involved in cell survival, proliferation, and migration.[1][7] **JR-AB2-011** has demonstrated anti-tumor properties in glioblastoma and melanoma models.[4][5][6][7][8]

Q2: What are the known solvents for JR-AB2-011?

JR-AB2-011 is known to be soluble in Dimethyl Sulfoxide (DMSO).[1][2] It is reported to be insoluble in water.[2] For in vivo studies, formulations using a combination of DMSO, PEG300, Tween 80, and saline, or DMSO and corn oil have been suggested.[2][9][10]



Q3: What is the recommended storage condition for JR-AB2-011?

For long-term storage, the solid powder form of **JR-AB2-011** should be stored at -20°C, protected from light.[1][3] Stock solutions in solvent should be stored at -80°C for up to a year or -20°C for shorter periods.[1][9]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to troubleshoot and overcome common solubility challenges with **JR-AB2-011**.

Issue 1: **JR-AB2-011** powder is not dissolving in DMSO.

- Question: I am having trouble dissolving JR-AB2-011 powder in DMSO. What should I do?
- Answer:
 - Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Absorbed water can significantly reduce the solubility of hydrophobic compounds like JR-AB2-011. Always use newly opened or properly stored anhydrous DMSO.
 - Apply Gentle Heat: Gently warm the solution at 37°C for a short period. Avoid excessive heat, as it may degrade the compound.
 - Utilize Sonication: Sonication can help break down compound aggregates and enhance dissolution.[1][9] Use a bath sonicator for several minutes until the solution becomes clear.
 - Vortexing: Vigorous vortexing can also aid in dissolving the compound.

Issue 2: Precipitation is observed when preparing working solutions.

- Question: My JR-AB2-011 precipitates out of solution when I dilute my DMSO stock with aqueous media for in vitro experiments. How can I prevent this?
- Answer:



- Lower the Final Concentration: The final concentration of JR-AB2-011 in your aqueous experimental medium may be too high. Try working with a lower concentration if your experimental design allows.
- Increase the Percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines.
 Ensure your final DMSO concentration does not exceed this limit.
- Use a Surfactant: For certain applications, adding a small amount of a biocompatible surfactant, such as Tween 80 (e.g., 0.01-0.1%), to the final medium can help maintain the compound's solubility.
- Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a step-wise dilution. Add a small volume of media to the DMSO stock, mix well, and then add this mixture to the rest of the media.

Issue 3: Difficulty in preparing a stable formulation for in vivo experiments.

- Question: I need to prepare JR-AB2-011 for intraperitoneal (i.p.) or oral (p.o.) administration
 in mice, but I am facing solubility and stability issues. What are the recommended
 formulations?
- Answer: For in vivo experiments, a co-solvent system is often necessary. Here are two suggested formulations:
 - Formulation A (for i.p. or p.o. administration):
 - 10% DMSO
 - 40% PEG300
 - 5% Tween 80
 - 45% Saline This formulation can achieve a concentration of up to 2 mg/mL.[9][10]
 Sonication is recommended to aid dissolution.[9]
 - Formulation B (for p.o. administration):



- 5% DMSO
- 95% Corn oil To prepare a 1 mg/mL working solution, for example, add 50 μL of a 20 mg/mL clear DMSO stock solution to 950 μL of corn oil and mix thoroughly.[2] This mixed solution should be used immediately.[2]

Quantitative Data Summary

The following table summarizes the available quantitative solubility data for **JR-AB2-011**.

Solvent/Vehicle	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	62.5	156.92	Ultrasonic assistance may be needed.[1][11]
DMSO	61.5	154.41	Sonication is recommended.[9]
DMSO	20	50.21	Use fresh, anhydrous DMSO.[2]
Ethanol	3	7.53	
Water	Insoluble	-	[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2	5.02	For in vivo use. Sonication is recommended.[9]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (Chinese source)	≥ 2.08	≥ 5.22	For in vivo use.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM JR-AB2-011 Stock Solution in DMSO



- Materials:
 - JR-AB2-011 (Molecular Weight: 398.28 g/mol)
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes
 - Vortex mixer
 - Bath sonicator
- Procedure:
 - 1. Weigh out 3.98 mg of **JR-AB2-011** powder and place it in a sterile microcentrifuge tube.
 - 2. Add 1 mL of anhydrous DMSO to the tube.
 - 3. Vortex the solution vigorously for 1-2 minutes.
 - 4. If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.
 - 5. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - 6. Store the aliquots at -80°C.

Protocol 2: Preparation of an In Vivo Formulation (2 mg/mL)

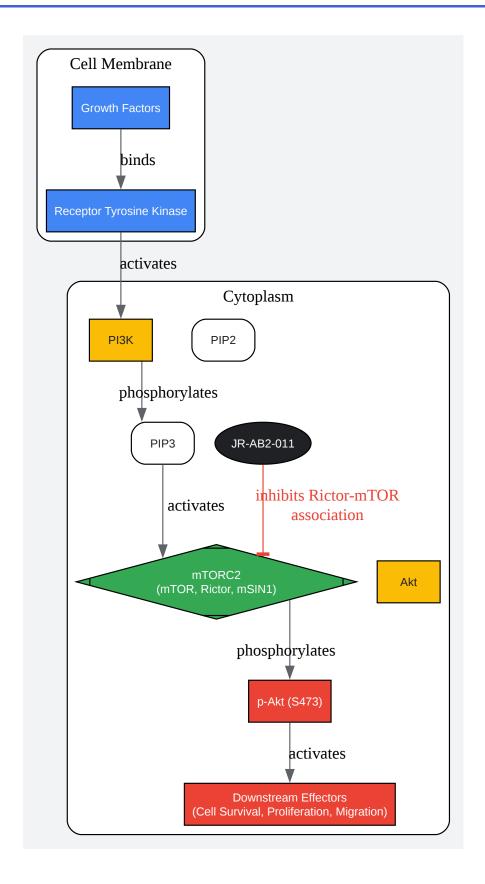
- Materials:
 - JR-AB2-011 stock solution in DMSO (e.g., 20 mg/mL)
 - PEG300
 - Tween 80
 - Sterile Saline (0.9% NaCl)



- Sterile tubes
- Procedure (to prepare 1 mL of final solution):
 - 1. In a sterile tube, add 400 μ L of PEG300.
 - 2. Add 100 μ L of the 20 mg/mL **JR-AB2-011** DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
 - 3. Add 50 μ L of Tween 80 to the mixture and vortex until homogeneous.
 - 4. Add 450 µL of sterile saline to the mixture and vortex thoroughly.
 - 5. If any precipitation occurs, sonicate the solution until it becomes clear.
 - 6. This formulation should be prepared fresh before each use.

Visualizations

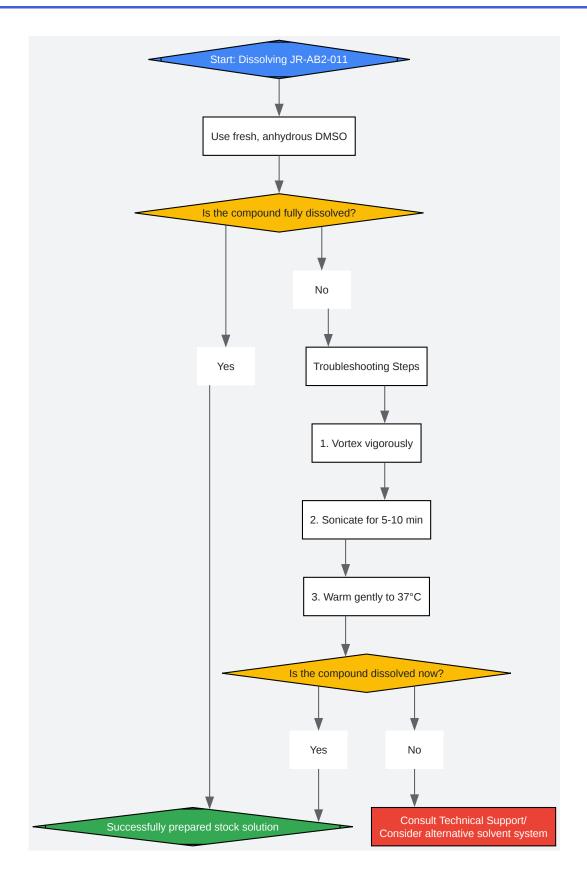




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Caption: mTORC2 signaling pathway and the inhibitory action of **JR-AB2-011**.





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Caption: Troubleshooting workflow for dissolving JR-AB2-011.



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